

Thermochemical Analysis of 2,5-Dimethoxy-4-nitrophenethylamine: A Technical Guide

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Compound of Interest

Compound Name: 2,5-Dimethoxy-4-nitrophenethylamine

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the methodologies for the thermochemical analysis of **2,5-Dimethoxy-4-nitrophenethylamine** (2C-N), a synthetic phenethylamine. Due to the limited availability of experimental thermochemical data for 2C-N in peer-reviewed literature, this document outlines the established experimental protocols and computational approaches that would be employed for such an analysis. Hypothetical but realistic thermochemical data, based on structurally similar compounds, are presented in standardized tables for illustrative purposes. Furthermore, this guide includes detailed diagrams of the primary signaling pathway of 2C-N, a proposed metabolic pathway, and a generalized experimental workflow for its thermochemical characterization, all rendered in the DOT language for clarity and reproducibility.

Introduction

2,5-Dimethoxy-4-nitrophenethylamine, commonly known as 2C-N, is a psychoactive compound belonging to the 2C family of phenethylamines. A thorough understanding of its thermochemical properties is crucial for various aspects of drug development, including synthesis optimization, stability assessment, formulation, and safety evaluation.

Thermochemical data, such as the enthalpy of formation, heat capacity, and thermal decomposition characteristics, provide fundamental insights into the energetic properties and

stability of a molecule. This guide details the standard experimental and computational methodologies for obtaining these critical parameters.

Physicochemical Properties of 2C-N

While extensive experimental thermochemical data is not available, the basic physicochemical properties of 2C-N have been documented.

Property	Value
Molecular Formula	C ₁₀ H ₁₄ N ₂ O ₄
Molar Mass	226.23 g/mol
Appearance	Salts are typically bright yellow to orange crystals
Solubility	Soluble in polar organic solvents

Thermochemical Data (Hypothetical)

The following tables present hypothetical thermochemical data for 2C-N. These values are estimated based on data from structurally related compounds, such as nitrobenzene and other substituted phenethylamines, and should be considered illustrative until experimental verification is performed.

Table 1: Enthalpy of Formation

Compound	State	ΔH_f° (kJ/mol)	Method
2,5-Dimethoxy-4-nitrophenethylamine	Solid	-350 ± 15	Bomb Calorimetry (indirect)
2,5-Dimethoxy-4-nitrophenethylamine	Gas	-250 ± 20	Calculated from solid phase

Table 2: Heat Capacity

Compound	Temperature (K)	Cp (J/mol·K)	Method
2,5-Dimethoxy-4-nitrophenethylamine	298.15	320 ± 10	Differential Scanning Calorimetry
2,5-Dimethoxy-4-nitrophenethylamine	323.15	345 ± 10	Differential Scanning Calorimetry
2,5-Dimethoxy-4-nitrophenethylamine	348.15	370 ± 10	Differential Scanning Calorimetry

Table 3: Thermal Decomposition

Compound	Onset Temperature (°C)	Peak Temperature (°C)	Atmosphere	Method
2,5-Dimethoxy-4-nitrophenethylamine	210 ± 5	235 ± 5	Nitrogen	Thermogravimetric Analysis
2,5-Dimethoxy-4-nitrophenethylamine	195 ± 5	220 ± 5	Air	Thermogravimetric Analysis

Experimental Protocols

Determination of Enthalpy of Formation via Bomb Calorimetry

The standard enthalpy of formation (ΔH_f°) of 2C-N can be determined indirectly from its enthalpy of combustion (ΔH_c°), measured using a bomb calorimeter.

Protocol:

- **Sample Preparation:** A precisely weighed sample (approximately 1 gram) of 2C-N is pressed into a pellet.

- **Calorimeter Setup:** The pellet is placed in the sample holder of a bomb calorimeter. A fuse wire is attached to the ignition circuit and placed in contact with the sample.
- **Pressurization:** The bomb is sealed and pressurized with pure oxygen to approximately 30 atm.
- **Immersion:** The sealed bomb is placed in a known volume of water in the calorimeter's insulated container.
- **Temperature Equilibration:** The system is allowed to reach thermal equilibrium, and the initial temperature is recorded.
- **Ignition:** The sample is ignited by passing an electric current through the fuse wire.
- **Temperature Monitoring:** The temperature of the water is recorded at regular intervals until a maximum temperature is reached and the system begins to cool.
- **Calculation:** The heat of combustion is calculated from the temperature rise and the heat capacity of the calorimeter. The enthalpy of formation is then determined using Hess's Law, based on the known enthalpies of formation of the combustion products (CO_2 , H_2O , and N_2).

Measurement of Heat Capacity using Differential Scanning Calorimetry (DSC)

The heat capacity (C_p) of 2C-N as a function of temperature is measured using a differential scanning calorimeter.

Protocol:

- **Sample Preparation:** A small, accurately weighed sample (5-10 mg) of 2C-N is hermetically sealed in an aluminum pan. An empty, sealed pan is used as a reference.
- **Instrument Setup:** The sample and reference pans are placed in the DSC cell.
- **Temperature Program:** The DSC is programmed to heat the sample at a constant rate (e.g., $10\text{ }^\circ\text{C/min}$) over the desired temperature range.

- **Data Acquisition:** The instrument measures the difference in heat flow required to raise the temperature of the sample and the reference.
- **Calibration:** The instrument is calibrated using a standard material with a known heat capacity (e.g., sapphire).
- **Calculation:** The heat capacity of the sample is calculated from the differential heat flow, the heating rate, and the sample mass.

Thermal Decomposition Analysis using Thermogravimetric Analysis (TGA)

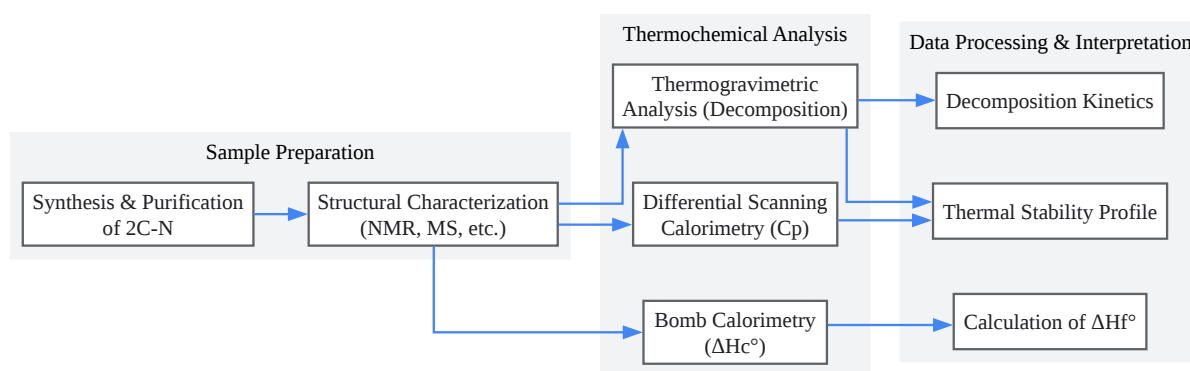
The thermal stability and decomposition profile of 2C-N are determined using thermogravimetric analysis.

Protocol:

- **Sample Preparation:** A small, accurately weighed sample (5-10 mg) of 2C-N is placed in a tared TGA sample pan.
- **Instrument Setup:** The sample pan is placed in the TGA furnace.
- **Atmosphere Control:** The furnace is purged with an inert gas (e.g., nitrogen) or a reactive gas (e.g., air) at a controlled flow rate.
- **Temperature Program:** The sample is heated at a constant rate (e.g., 10 °C/min) through a temperature range sufficient to induce complete decomposition.
- **Data Acquisition:** The TGA instrument continuously records the mass of the sample as a function of temperature.
- **Data Analysis:** The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset and peak decomposition temperatures, as well as the mass loss at each stage of decomposition.

Visualizations

Experimental Workflow

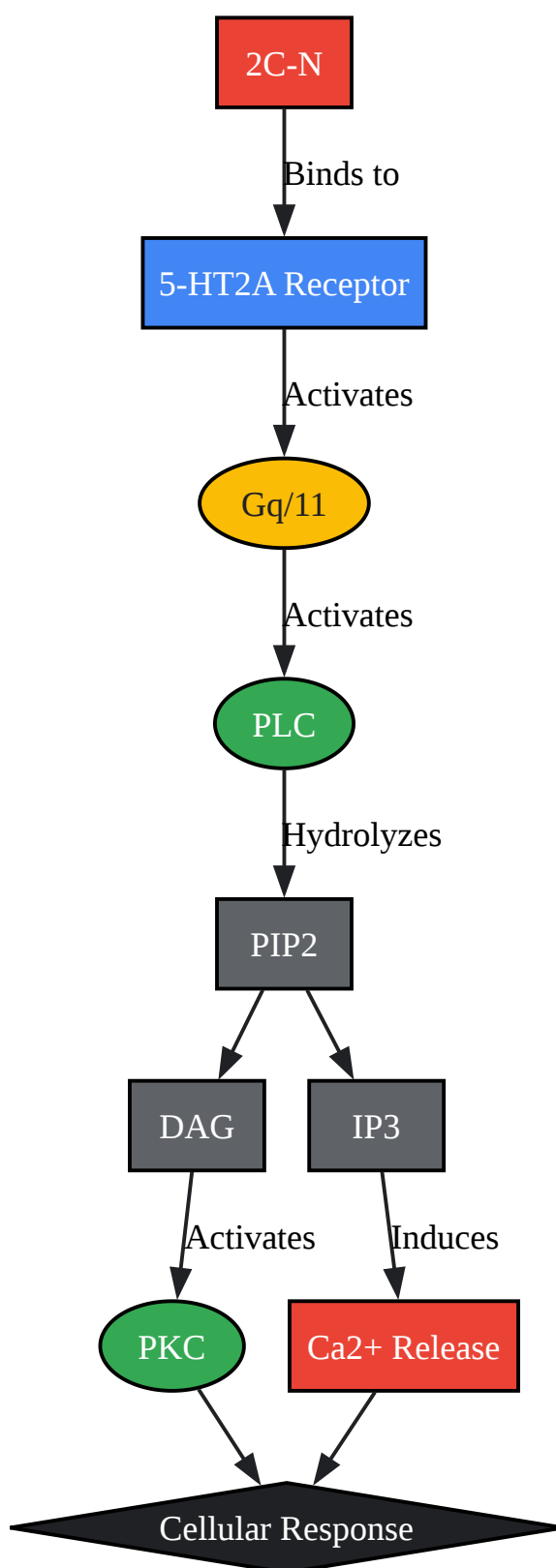


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Caption: Experimental workflow for the thermochemical analysis of 2C-N.

Signaling Pathway of 2C-N at the 5-HT2A Receptor

2C-N is a potent agonist of the serotonin 5-HT2A receptor, a G-protein coupled receptor (GPCR). Its psychoactive effects are primarily mediated through the activation of this receptor and its downstream signaling cascade.

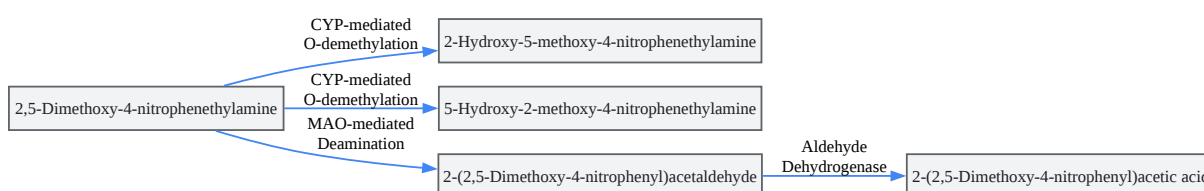


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Caption: 5-HT2A receptor signaling pathway activated by 2C-N.

Proposed Metabolic Pathway of 2C-N

The metabolism of phenethylamines, including those of the 2C family, primarily involves the cytochrome P450 (CYP) enzyme system and monoamine oxidase (MAO). The proposed metabolic pathway for 2C-N involves O-demethylation and deamination.



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Caption: Proposed metabolic pathway of **2,5-Dimethoxy-4-nitrophenethylamine (2C-N)**.

Computational Thermochemistry

In the absence of experimental data, computational methods provide a powerful tool for estimating the thermochemical properties of molecules like 2C-N. High-level ab initio quantum chemistry calculations, such as G4 theory or CBS-QB3, can be employed to calculate the gas-phase enthalpy of formation with a high degree of accuracy. These methods involve geometry optimization, frequency calculations to obtain the zero-point vibrational energy, and single-point energy calculations at a high level of theory.

Conclusion

This technical guide has outlined the essential methodologies for a comprehensive thermochemical analysis of **2,5-Dimethoxy-4-nitrophenethylamine**. While experimental data for this specific compound remains to be published, the protocols for bomb calorimetry, differential scanning calorimetry, and thermogravimetric analysis provide a clear roadmap for future research. The provided hypothetical data and visualizations of key biological and experimental pathways serve as a valuable resource for researchers in the fields of medicinal

chemistry, pharmacology, and drug development, facilitating a deeper understanding of the energetic and stability characteristics of this and related phenethylamine compounds.

- To cite this document: BenchChem. [Thermochemical Analysis of 2,5-Dimethoxy-4-nitrophenethylamine: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1664026#thermochemical-analysis-of-2-5-dimethoxy-4-nitrophenethylamine]

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